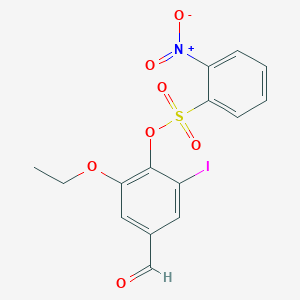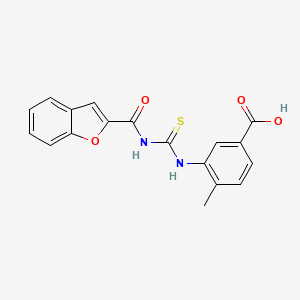
1-O-prop-2-ynyl 2-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-prop-2-ynyl 2-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a benzene ring substituted with two ester groups, one of which contains a prop-2-ynyl group and the other a 2,2,3,3-tetrafluoropropyl group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-prop-2-ynyl 2-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with prop-2-yn-1-ol and 2,2,3,3-tetrafluoropropanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of renewable feedstocks and environmentally benign solvents, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-O-prop-2-ynyl 2-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The prop-2-ynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the 2,2,3,3-tetrafluoropropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-O-prop-2-ynyl 2-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-O-prop-2-ynyl 2-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-ynyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby modulating their activity. The tetrafluoropropyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes or proteins.
Comparison with Similar Compounds
Similar Compounds
1-O-prop-2-ynyl 2-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate: Unique due to the presence of both prop-2-ynyl and tetrafluoropropyl groups.
1-O-prop-2-ynyl benzene-1,2-dicarboxylate: Lacks the tetrafluoropropyl group, resulting in different chemical and physical properties.
2-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate: Lacks the prop-2-ynyl group, affecting its reactivity and applications.
Uniqueness
The combination of the prop-2-ynyl and tetrafluoropropyl groups in this compound imparts unique chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-O-prop-2-ynyl 2-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O4/c1-2-7-21-11(19)9-5-3-4-6-10(9)12(20)22-8-14(17,18)13(15)16/h1,3-6,13H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTFPOGGPZVCHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C1=CC=CC=C1C(=O)OCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4908299.png)
![2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B4908311.png)
![N-(2-methoxyethyl)-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propanamine](/img/structure/B4908316.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,6-difluorobenzyl)-4-methoxybenzamide](/img/structure/B4908319.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B4908322.png)
![3-methyl-N-(1-{1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B4908331.png)
![(4E)-4-[(4-bromophenyl)methylidene]-2-(2-nitrophenyl)-1,3-oxazol-5-one](/img/structure/B4908338.png)
![N'-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]benzohydrazide](/img/structure/B4908345.png)
![2-[2-(2-bromoethoxy)ethoxy]-1,3,5-trimethylbenzene](/img/structure/B4908352.png)

![5-{[4-(3-methoxypropyl)-1-piperidinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B4908363.png)
![3-(1,3-benzodioxol-5-yl)-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}acrylamide](/img/structure/B4908370.png)

![4-[1-[(2,4-Dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B4908387.png)
